6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Overview
Description
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound that contains a sulfur and nitrogen atom within its ring structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to downstream effects such as inflammation and pain relief, among others .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which could result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The interaction with COX enzymes leads to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the upregulation or downregulation of target genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity. These metabolic pathways influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via membrane transporters, leading to its accumulation in the cytoplasm or specific organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization within cells determines its specific biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzenesulfonamide with sulfuryl chloride in the presence of a base, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted isothiazoles .
Scientific Research Applications
6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the chlorine substituent but shares similar structural features.
6-Chlorobenzothiazole: Contains a similar chlorine substituent but differs in the ring structure.
Benzothiazole derivatives: Exhibit similar biological activities but have different substituents and ring structures.
Uniqueness: 6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to its specific chlorine substituent and the presence of both sulfur and nitrogen in the ring, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-chloro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-6-2-1-5-4-12(10,11)9-7(5)3-6/h1-3,9H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCGHAJKBRBOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)NS1(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111248-91-0 | |
Record name | 6-chloro-1,3-dihydro-2,1-benzothiazole-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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